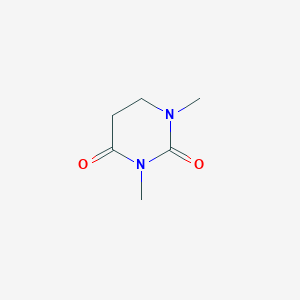
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine (CPMA) is an organic nitrogen-containing heterocyclic compound that has been studied for its potential use in a variety of scientific applications. CPMA has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments.
科学的研究の応用
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been studied for its potential use in a variety of scientific applications. It has been found to possess a variety of biochemical and physiological effects, which can be utilized in a variety of laboratory experiments. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used as a research tool to study the effects of nitric oxide on the cardiovascular system, and it has been used to study the effects of nitric oxide on the nervous system. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been used to study the effects of nitric oxide on the immune system, and it has been used to study the effects of nitric oxide on the reproductive system.
作用機序
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is believed to exert its biochemical and physiological effects by acting as a nitric oxide scavenger. When 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is exposed to nitric oxide, it binds to the nitric oxide and forms a complex that is then eliminated from the body. This process prevents the nitric oxide from exerting its effects on the body, thereby reducing its overall physiological effects.
Biochemical and Physiological Effects
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and it has been found to reduce blood pressure and improve cardiovascular health. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has been found to reduce the risk of stroke and heart attack, and it has been found to reduce the risk of cancer. 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has also been found to improve cognitive performance and reduce anxiety and depression.
実験室実験の利点と制限
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has a number of advantages and limitations for laboratory experiments. One of the major advantages of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is its low cost and easy availability. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively stable, making it suitable for long-term storage. However, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is relatively toxic and can cause irritation to the skin and eyes, so it should be handled with caution. Additionally, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can interfere with the results of laboratory experiments, so it should be used with caution.
将来の方向性
The potential future directions for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine research include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into the mechanism of action of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to elucidate its effects on the body. Additionally, further studies into the potential toxic effects of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine could help to identify potential safety issues. Finally, further studies into the potential uses of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine in laboratory experiments could help to identify potential advantages and limitations.
合成法
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can be synthesized through a variety of methods, including the reaction of cyclopropylmethyl bromide with 1,2,4-oxadiazol-5-amine. In this reaction, the cyclopropylmethyl bromide acts as an alkylating agent, and the 1,2,4-oxadiazol-5-amine acts as a nucleophile. This reaction results in the formation of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine and hydrobromic acid as byproducts. This method of synthesis is relatively simple and cost-effective, making it a popular choice for researchers.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves the reaction of cyclopropylacetonitrile with hydrazine hydrate to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one, which is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride.", "Starting Materials": [ "Cyclopropylacetonitrile", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetonitrile is reacted with hydrazine hydrate in ethanol and water in the presence of acetic acid to form 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one.", "Step 2: 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-one is then reduced to 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine using sodium borohydride in ethanol and water." ] } | |
CAS番号 |
1541322-38-6 |
製品名 |
3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine |
分子式 |
C6H9N3O |
分子量 |
139.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



